![molecular formula C18H23N2O2+ B14750011 [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium is a compound that features a carbazole moiety linked to a hydroxypropyl group and an ammonium group. Carbazole derivatives are known for their interesting optoelectronic properties and have been widely studied for various applications in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium typically involves the reaction of 9H-carbazole with appropriate alkylating agents under controlled conditions. One common method involves the use of 3-chloropropanol and 3-aminopropanol in the presence of a base to facilitate the alkylation reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The carbazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated carbazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the carbazole moiety. It can also be used in the study of enzyme interactions and as a potential therapeutic agent .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in drug delivery systems and as anticancer agents. The ability to modify the carbazole structure allows for the design of molecules with specific biological activities .
Industry
In industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The carbazole moiety can intercalate with DNA, affecting gene expression and potentially leading to anticancer effects . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its biological activity .
類似化合物との比較
Similar Compounds
9H-Carbazole: The parent compound of [3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium.
N-Vinylcarbazole: Another carbazole derivative used in polymer synthesis.
Carbazole-3-carboxylic acid: A derivative with a carboxyl group at the 3-position.
Uniqueness
What sets this compound apart from similar compounds is its dual functionality, combining the properties of carbazole with those of hydroxypropyl and ammonium groups. This unique combination allows for versatile applications in various fields, from materials science to medicine .
特性
分子式 |
C18H23N2O2+ |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
(3-carbazol-9-yl-2-hydroxypropyl)-(3-hydroxypropyl)azanium |
InChI |
InChI=1S/C18H22N2O2/c21-11-5-10-19-12-14(22)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,19,21-22H,5,10-13H2/p+1 |
InChIキー |
XJSHYABCAWRNDE-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(C[NH2+]CCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


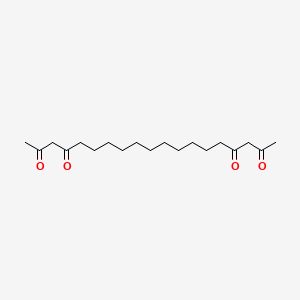
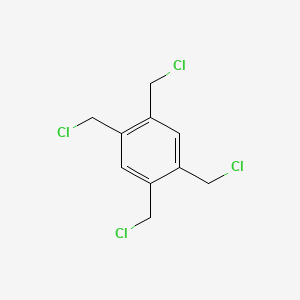
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
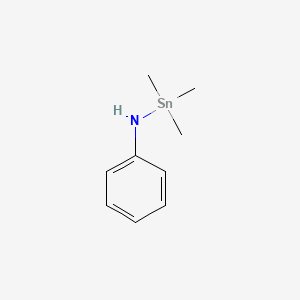
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
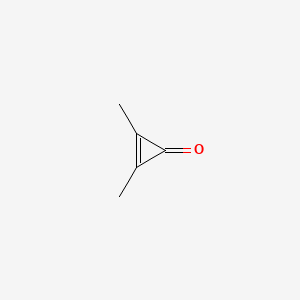
](/img/structure/B14749957.png)
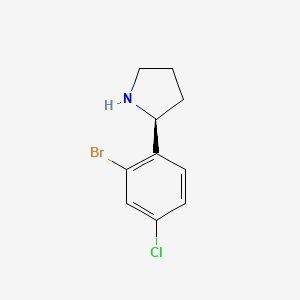
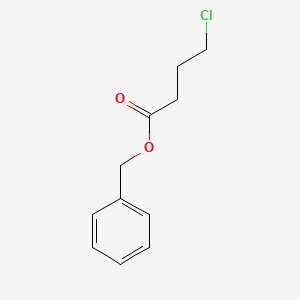
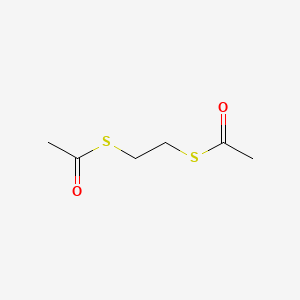
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
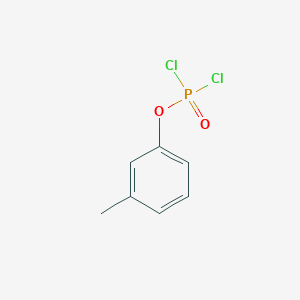
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
